Methyl4-methoxy-1H-indazole-5-carboxylate
Description
Contextualizing Indazole Derivatives within Heterocyclic Organic Synthesis
Indazole and its derivatives are a critical class of nitrogen-containing heterocyclic compounds, characterized by a bicyclic structure formed from the fusion of a pyrazole (B372694) and a benzene (B151609) ring. nih.govcaribjscitech.com This structural motif is of great interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by substituted indazoles. nih.govnih.govresearchgate.net Although rarely found in nature, synthetic indazole derivatives have demonstrated a wide array of pharmacological properties. nih.govnih.gov
The synthesis of the indazole core is a key focus for organic chemists. Various methods have been developed, often involving complex multi-step procedures. These synthetic routes are crucial for accessing novel derivatives with tailored properties for specific applications. caribjscitech.com The versatility of the indazole scaffold allows for the introduction of a wide range of functional groups, leading to a vast chemical space for exploration. nih.gov
Significance of Methyl 4-methoxy-1H-indazole-5-carboxylate as a Core Indazole Structure for Chemical Investigation
Within the large family of indazole derivatives, Methyl 4-methoxy-1H-indazole-5-carboxylate stands out as a valuable research substrate. Its structure incorporates the core indazole framework, substituted with a methoxy (B1213986) group at the 4-position and a methyl carboxylate group at the 5-position. These functional groups provide reactive handles for further chemical modifications, making it an ideal starting material for the synthesis of more complex molecules. evitachem.com
The presence of the methoxy and carboxylic acid functionalities enhances the compound's chemical reactivity and potential for biological interactions. evitachem.com The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other derivatives. The methoxy group can also influence the electronic properties of the indazole ring system, potentially modulating its biological activity.
Below is a table summarizing the key chemical properties of Methyl 4-methoxy-1H-indazole-5-carboxylate:
| Property | Value |
| Molecular Formula | C10H10N2O3 |
| Molecular Weight | 206.20 g/mol |
| CAS Number | 885271-73-4 |
| Appearance | Solid |
This compound serves as a crucial building block in medicinal chemistry, enabling the development of new drug candidates. evitachem.com Its utility extends to biochemical research, where it can be used to probe enzyme inhibition and receptor interactions. evitachem.com
Overview of Advanced Research Directions for Substituted Indazole Scaffolds
The foundational indazole scaffold, exemplified by molecules like Methyl 4-methoxy-1H-indazole-5-carboxylate, is at the heart of numerous advanced research endeavors. The ability to strategically modify this core structure has led to the development of compounds with highly specific and potent biological activities.
One major research direction is the development of kinase inhibitors. nih.gov By designing indazole derivatives that can fit into the ATP-binding site of specific kinases, researchers are creating targeted therapies for a variety of diseases. The indazole core often serves as a rigid scaffold to which various substituents can be attached to achieve desired binding affinities and selectivities. nih.gov
Another significant area of research is the exploration of indazole derivatives as brain-penetrant agents for treating central nervous system (CNS) diseases. nih.gov The development of orally bioavailable JNK3 inhibitors based on an indazole scaffold highlights the potential of these compounds to address neurodegenerative disorders. nih.gov
Furthermore, the application of modern synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, has greatly expanded the accessible chemical space for indazole derivatives. evitachem.com Techniques like the Suzuki-Miyaura and Buchwald-Hartwig reactions allow for the precise and efficient introduction of diverse substituents onto the indazole ring, facilitating the rapid generation of compound libraries for high-throughput screening. evitachem.comacs.org
The table below summarizes some of the advanced research directions for substituted indazole scaffolds:
| Research Area | Focus | Potential Applications |
| Kinase Inhibition | Development of selective inhibitors for specific kinases involved in disease pathways. | Targeted cancer therapies, treatment of inflammatory diseases. |
| CNS Drug Discovery | Design of brain-penetrant molecules targeting neurological disorders. | Treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions. nih.gov |
| Materials Science | Synthesis of novel materials with unique photophysical or electronic properties. | Development of organic light-emitting diodes (OLEDs), sensors, and functional polymers. evitachem.comchemimpex.com |
| Agrochemicals | Creation of new pesticides and herbicides with improved efficacy and environmental profiles. | Crop protection and sustainable agriculture. chemimpex.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 4-methoxy-1H-indazole-5-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-14-9-6(10(13)15-2)3-4-8-7(9)5-11-12-8/h3-5H,1-2H3,(H,11,12) |
InChI Key |
CMCMGOTXXGBOLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1C=NN2)C(=O)OC |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies for Methyl 4 Methoxy 1h Indazole 5 Carboxylate
Functional Group Interconversions on the Indazole Ring System
The indazole ring system of methyl 4-methoxy-1H-indazole-5-carboxylate features several functional groups amenable to chemical transformation. These modifications are crucial for synthesizing a diverse range of derivatives with tailored properties.
Modifications of the Methyl Ester Moiety
The methyl ester at the C5 position is a primary site for functionalization. Standard hydrolysis conditions, typically involving a base like sodium hydroxide (B78521) in a protic solvent, can convert the ester to the corresponding carboxylic acid. This acid can then serve as a precursor for a variety of other functional groups. For instance, amide coupling reactions, facilitated by reagents such as HATU or EDC/HOBt, can be used to introduce a wide range of amine-containing fragments. Furthermore, reduction of the ester to a primary alcohol can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4), providing another avenue for derivatization.
Transformations Involving the Methoxy (B1213986) Group
The methoxy group at the C4 position is generally stable but can be cleaved under harsh conditions to yield the corresponding phenol (B47542). Reagents like boron tribromide (BBr3) or strong acids are typically required for this demethylation. The resulting phenol opens up possibilities for introducing new substituents through O-alkylation or O-acylation, further diversifying the molecular scaffold.
Nitrogen Atom Functionalization (N-alkylation, N-acylation)
The indazole core contains two nitrogen atoms, N1 and N2, both of which can be functionalized. The regioselectivity of these reactions is a key consideration in the synthesis of indazole derivatives.
N-alkylation and N-acylation are common transformations. nih.gov The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. nih.gov Regioselective N-alkylation can often be achieved by carefully selecting the reaction conditions, such as the base and solvent. nih.gov For example, using sodium hydride in a polar aprotic solvent like DMF can lead to a mixture of N1 and N2 alkylated products. nih.gov However, in some cases, thermodynamic equilibration can favor the formation of the N1-substituted product. nih.gov N-acylation also tends to favor the N1 position, sometimes proceeding through an initial N2-acylation followed by rearrangement to the more stable N1-acylindazole. nih.gov
The table below summarizes the regioselectivity of N-alkylation of a substituted 1H-indazole under various conditions, highlighting the influence of the base and solvent on the N1:N2 ratio.
| Base | Solvent | N1:N2 Ratio |
| NaH | DMF | 1.9:1 |
| LiH | THF | 28:1 |
| KH | THF | 11:1 |
| NaHMDS | THF | >99:1 |
| NaNH2 | THF | 62:1 |
| LDA | THF | >99:1 |
This data is illustrative of general trends in indazole N-alkylation and may not be specific to Methyl 4-methoxy-1H-indazole-5-carboxylate.
Regioselective Chemical Transformations of the Indazole Nucleus
Beyond functional group interconversions, the indazole nucleus itself can undergo regioselective transformations, allowing for the introduction of substituents at specific carbon atoms.
Direct C-H Functionalization at Specific Positions (e.g., C3)
Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic cores. The C3 position of the indazole ring is a common site for such reactions. chim.itmit.edu Various metal-catalyzed cross-coupling reactions can be employed to introduce aryl, alkyl, or other groups at this position. chim.it For instance, palladium- or copper-catalyzed reactions are frequently used for C-H arylation. mit.edu These methods offer an efficient way to build molecular complexity directly from the parent indazole scaffold. nih.gov
Electrophilic and Nucleophilic Substitution Reactions
The indazole ring can participate in both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the existing substituents. acs.org The electron-donating methoxy group and the electron-withdrawing carboxylate group will direct incoming electrophiles to specific positions on the benzene (B151609) portion of the indazole ring. Generally, electrophilic aromatic substitution reactions are directed by the activating groups already present on the ring. youtube.com
Conversely, nucleophilic aromatic substitution (SNAr) can occur if a suitable leaving group, such as a halogen, is present on the ring. The introduction of a halogen at a specific position, often through a Sandmeyer reaction from an aminoindazole precursor, can set the stage for SNAr with various nucleophiles.
Development of Novel Derivatization Pathways and Advanced Synthetic Building Blocks
The functional groups present in Methyl 4-methoxy-1H-indazole-5-carboxylate, namely the N-H of the indazole ring, the methoxy group, and the methyl carboxylate, offer multiple handles for derivatization. These modifications can lead to the development of novel compounds with potentially interesting biological activities or can serve as advanced synthetic building blocks for more complex molecules.
N-Alkylation:
The nitrogen atom of the indazole ring is a common site for derivatization. N-alkylation of indazoles can lead to two regioisomers, the N1- and N2-alkylated products. The regioselectivity of this reaction is influenced by the substituents on the indazole ring, the nature of the alkylating agent, and the reaction conditions. nih.govrsc.org Studies on the N-alkylation of substituted indazoles have shown that the presence of a methyl carboxylate group can influence the isomeric ratio. nih.gov For instance, the N-alkylation of methyl indazole-5-carboxylate with various alkyl halides can be controlled to favor the N1 isomer under specific conditions. nih.govrsc.org A thermodynamically driven, selective N1-alkylation has been developed using aldehydes as alkylating partners, followed by reduction, which has been successfully applied to 5- and 6-carboxylate indazoles. nih.govrsc.org
Interactive Data Table: N1-Alkylation of Substituted Indazoles
| Indazole Substrate | Alkylating Agent | Base/Conditions | Product(s) | Yield (%) | Reference |
| Methyl 1H-indazole-5-carboxylate | Isobutyraldehyde, then H₂, Pt/C | PhMe, 30 °C | N1-isobutyl-methyl-1H-indazole-5-carboxylate | 76 (over two steps) | nih.govrsc.org |
| Methyl 1H-indazole-6-carboxylate | Isobutyraldehyde, then H₂, Pt/C | PhMe, 30 °C | N1-isobutyl-methyl-1H-indazole-6-carboxylate | Not specified | nih.govrsc.org |
| 7-Nitro-1H-indazole | Benzyl bromide | K₂CO₃, DMF | N2-benzyl-7-nitro-1H-indazole | >96 (regioselectivity) | nih.gov |
| Methyl 1H-indazole-7-carboxylate | Benzyl bromide | K₂CO₃, DMF | N2-benzyl-methyl-1H-indazole-7-carboxylate | >96 (regioselectivity) | nih.gov |
Halogenation:
Halogenation of the indazole ring provides a versatile entry point for further functionalization, such as cross-coupling reactions. Metal-free, regioselective halogenation of 2H-indazoles has been achieved using N-halosuccinimides (NCS for chlorination and NBS for bromination). rsc.org The reaction conditions can be tuned to achieve mono- or poly-halogenation. rsc.org For instance, the bromination of 2H-indazoles substituted with an ester group has been shown to proceed with good yields and excellent selectivity for the C3 position. nih.gov The presence of a methoxy group on the indazole ring has also been tolerated in these reactions, although it was found to slightly decrease the yield in some cases. rsc.org
Interactive Data Table: Halogenation of Substituted Indazoles
| Indazole Substrate | Halogenating Agent | Solvent/Temperature | Product(s) | Yield (%) | Reference |
| 2-Phenyl-2H-indazole | NBS (1.0 equiv) | EtOH, 25 °C | 3-Bromo-2-phenyl-2H-indazole | 88 | rsc.org |
| 2-(4-Methoxyphenyl)-2H-indazole | NBS (1.0 equiv) | EtOH, 50 °C | 3-Bromo-2-(4-methoxyphenyl)-2H-indazole | 31 | rsc.org |
| Methyl 2-(2H-indazol-2-yl)benzoate | DBDMH | EtOH, 40 °C, ultrasonic | Methyl 2-(3-bromo-2H-indazol-2-yl)benzoate | Good | nih.gov |
| Ethyl 4-(2H-indazol-2-yl)benzoate | DBDMH | EtOH, 40 °C, ultrasonic | Ethyl 4-(3-bromo-2H-indazol-2-yl)benzoate | Good | nih.gov |
Modification of the Carboxylate Group:
The methyl ester at the C5 position is another key site for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. The synthesis of 1H-indazole-3-carboxamides, for example, has been achieved by coupling 1H-indazole-3-carboxylic acid with a range of substituted amines. researchgate.net This strategy can be directly applied to Methyl 4-methoxy-1H-indazole-5-carboxylate after hydrolysis of the ester. Furthermore, the carboxylic acid can be a precursor for other functional groups through various organic transformations.
Suzuki Coupling:
For the synthesis of more complex derivatives, a halogenated version of Methyl 4-methoxy-1H-indazole-5-carboxylate could serve as a key building block. For example, a bromo-substituted derivative could undergo Suzuki coupling reactions with various aryl boronic acids to introduce new aryl groups onto the indazole scaffold. This approach has been successfully used in the synthesis of 1H-pyridin-4-yl-3,5-disubstituted indazoles. ias.ac.in
By exploring these derivatization pathways, a diverse range of novel compounds based on the Methyl 4-methoxy-1H-indazole-5-carboxylate scaffold can be synthesized, providing advanced building blocks for medicinal chemistry and materials science.
Computational and Theoretical Chemistry Investigations of Methyl 4 Methoxy 1h Indazole 5 Carboxylate
Density Functional Theory (DFT) Applications for Molecular Structure and Reactivity
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for predicting molecular geometries, energies, and other properties by approximating the complex many-electron wavefunction with the simpler, spatially dependent electron density. For Methyl 4-methoxy-1H-indazole-5-carboxylate, DFT allows for a detailed exploration of its structural and reactive nature.
Geometry optimization is a fundamental computational process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For the indazole core, studies on related structures have shown that the fused ring system is generally planar. nih.gov DFT calculations, such as those performed at the MP2(fc)/6-311G** level for parent indazoles, can yield highly accurate structures that are often more precise than those derived from experimental methods like microwave measurements. rsc.orgpsu.edu
Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative stabilities. For Methyl 4-methoxy-1H-indazole-5-carboxylate, key considerations include the orientation of the methoxy (B1213986) (-OCH₃) and methyl carboxylate (-COOCH₃) groups relative to the indazole ring. The rotation around the C-O and C-C single bonds can lead to different conformers. The most stable conformer is identified by finding the structure with the lowest calculated energy. For example, in a study on 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, DFT calculations were used to determine the preferred conformer by analyzing the energies of different rotational positions of the methyl group. rsc.orgpsu.edu Similar analyses on related structures have determined the torsion angles of substituents, such as the N2–N1–C–O angle in (1H-indazol-1-yl)methanol derivatives, which was found to be around 75-86°. acs.orgsemanticscholar.org
Table 1: Representative Geometric Parameters for Indazole Derivatives from Computational Studies Note: This table presents data from related indazole compounds to illustrate typical findings from geometry optimization, as specific data for Methyl 4-methoxy-1H-indazole-5-carboxylate is not available in the cited literature.
| Parameter | Compound | Calculated Value | Source |
| Dihedral Angle (Indazole/Benzene (B151609) Ring) | 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide | 50.11 (7)° | nih.gov |
| Torsion Angle (N2–N1–C–O) | (1H-indazol-1-yl)methanol | 75.4° | acs.org |
| Torsion Angle (N2–N1–C–O) | (4-nitro-1H-indazol-1-yl)methanol | 85.6° | acs.org |
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO, acting as an electron donor, is associated with the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For Methyl 4-methoxy-1H-indazole-5-carboxylate, the electron-donating methoxy group and the electron-withdrawing carboxylate group attached to the aromatic indazole system would significantly influence the energies and distributions of the HOMO and LUMO. DFT calculations can precisely map these orbitals and quantify the energy gap, providing insight into the molecule's potential for charge transfer and participation in chemical reactions.
Table 2: Illustrative HOMO-LUMO Energy Data from DFT Studies on Heterocyclic Compounds Note: The following data illustrates typical values obtained from FMO analysis. Specific values for Methyl 4-methoxy-1H-indazole-5-carboxylate would require a dedicated computational study.
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Implication | Source |
| Pyrazolo[3,4-d]pyrimidine Derivative | -6.5 | -1.8 | 4.7 | Chemically Reactive | nih.gov |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:
Red: Regions of most negative potential, rich in electrons, indicating sites susceptible to electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms).
Blue: Regions of most positive potential, electron-poor, indicating sites for nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms).
Green: Regions of neutral or near-zero potential.
For Methyl 4-methoxy-1H-indazole-5-carboxylate, an MEP analysis would likely show negative potential (red/yellow) around the carbonyl oxygen of the ester group, the methoxy oxygen, and the nitrogen atoms of the indazole ring, identifying them as primary sites for electrophilic interaction. nih.gov Conversely, the hydrogen atom on the indazole nitrogen (N-H) would exhibit a positive potential (blue), marking it as a site for nucleophilic interaction or hydrogen bonding. nih.gov
From the energies of the HOMO and LUMO, a set of global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule as a whole. These descriptors, based on conceptual DFT, provide a quantitative measure of reactivity.
Chemical Potential (μ): Measures the tendency of electrons to escape from the system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. A hard molecule has a large energy gap, while a soft molecule has a small one.
Global Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).
These descriptors for Methyl 4-methoxy-1H-indazole-5-carboxylate would provide a quantitative framework for understanding its stability and propensity to engage in electron-transfer processes.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for understanding:
Charge Delocalization: It quantifies the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. These interactions, known as hyperconjugation, are key to molecular stability.
Intramolecular Interactions: It can reveal specific interactions, such as those between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of the indazole ring system.
Dipole Moment: In studies of related fluorinated indazoles, NBO calculations have been used to rationalize the direction and magnitude of the molecular dipole moment by analyzing the contributions of individual bond dipoles and atomic charges. rsc.orgpsu.edu
For Methyl 4-methoxy-1H-indazole-5-carboxylate, NBO analysis would elucidate the electronic effects of the methoxy and carboxylate substituents on the indazole ring.
Quantum Chemical Calculations for Spectroscopic Parameter Prediction
Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can aid in the interpretation of experimental data and the structural elucidation of newly synthesized compounds.
Calculations of nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies are common applications. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. rsc.org DFT methods are also used to compute the harmonic vibrational frequencies, which correspond to the peaks observed in an IR spectrum.
For indazole derivatives, theoretical calculations at the B3LYP/6-311++G(d,p) level have been shown to provide an excellent basis for understanding and assigning experimental NMR spectra. acs.orgsemanticscholar.orgnih.gov Similarly, calculated vibrational frequencies, when appropriately scaled, often show excellent agreement with experimental IR spectra, aiding in the assignment of complex vibrational modes. mdpi.com
Table 3: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (δ in ppm) for a Related Indazole Derivative Note: This table, adapted from a study on (1H-indazol-1-yl)methanol, illustrates the accuracy of GIAO/B3LYP calculations in predicting NMR spectra. A similar approach would be applied to Methyl 4-methoxy-1H-indazole-5-carboxylate.
| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Source |
| H3 | 8.16 | 8.21 | nih.gov |
| H4 | 7.78 | 7.85 | nih.gov |
| H5 | 7.17 | 7.15 | nih.gov |
| H6 | 7.42 | 7.40 | nih.gov |
| H7 | 7.59 | 7.62 | nih.gov |
Table 4: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Methoxy-Substituted Heterocycle Note: This table is based on data for 5-methoxy-1H-indole-2-carboxylic acid and demonstrates the utility of DFT in assigning IR spectra.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment | Source |
| N-H Stretch | 3342 | 3373 | ν(N-H) | mdpi.com |
| C=O Stretch | 1676 | 1687 | ν(C=O) | mdpi.com |
| C-O Stretch | 1259 | 1252 | ν(C-O) | mdpi.com |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Indazole Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the precise molecular structure of indazole derivatives in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a complete map of the carbon and hydrogen framework of Methyl 4-methoxy-1H-indazole-5-carboxylate. Each unique proton and carbon atom in the molecule produces a distinct signal, or resonance, in the spectrum. The position of this signal, known as the chemical shift (δ), is highly sensitive to the electronic environment of the nucleus.
In the ¹H NMR spectrum, the aromatic protons on the indazole ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the ring current. The methoxy (B1213986) (-OCH₃) and methyl ester (-COOCH₃) protons appear as sharp singlets in the upfield region (δ 3.5-4.5 ppm). Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals, and the magnitude of this splitting, the coupling constant (J), provides valuable information about the connectivity and dihedral angles between protons.
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the ester group is characteristically found far downfield (δ > 160 ppm). Aromatic and heteroaromatic carbons resonate in the δ 100-150 ppm range, while the methoxy and ester methyl carbons are observed at higher fields (δ 50-60 ppm).
Table 1: Representative ¹H and ¹³C NMR Data for Indazole Derivatives Note: Data for closely related structures are used for illustrative purposes, as specific experimental data for Methyl 4-methoxy-1H-indazole-5-carboxylate is not publicly available.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
|---|---|---|---|
| NH (Position 1) | ~13.3 | - | Broad Singlet |
| C3-H | ~8.2 | ~135.0 | Singlet |
| C4-OCH₃ | ~4.0 | ~56.0 | Singlet |
| C5-COOCH₃ | ~3.9 | ~52.0 | Singlet |
| C6-H | ~7.8 | ~122.0 | Doublet |
| C7-H | ~7.2 | ~110.0 | Doublet |
| C=O | - | ~167.0 | - |
While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure, especially for complex molecules.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, revealing ¹H-¹H connectivities. Cross-peaks in a COSY spectrum connect signals from protons that are typically two or three bonds apart.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms. This is invaluable for assigning carbon resonances based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). It is crucial for piecing together different fragments of the molecule, for instance, by showing correlations from the methoxy protons to the C4 carbon or from the aromatic protons to the ester carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry and the conformation of the molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. These methods are based on the principle that molecules absorb electromagnetic radiation at specific frequencies corresponding to their vibrational modes.
For Methyl 4-methoxy-1H-indazole-5-carboxylate, key vibrational bands would be expected for the N-H stretch of the indazole ring, the C=O stretch of the ester, C-O stretches of the ester and ether groups, and C=C/C=N stretches of the aromatic system.
Table 2: Expected IR Absorption Bands for Methyl 4-methoxy-1H-indazole-5-carboxylate
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (Indazole) | Stretching | 3300 - 3100 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Methyl) | Stretching | 2950 - 2850 |
| C=O (Ester) | Stretching | 1730 - 1715 |
| C=C / C=N (Aromatic Ring) | Stretching | 1620 - 1450 |
| C-O (Ester/Ether) | Stretching | 1300 - 1000 |
Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places). This allows for the calculation of a unique elemental composition, distinguishing between compounds with the same nominal mass. For Methyl 4-methoxy-1H-indazole-5-carboxylate (C₁₀H₁₀N₂O₃), the expected exact mass can be calculated and compared to the experimental value.
Table 3: HRMS Data for Methyl 4-methoxy-1H-indazole-5-carboxylate
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | 207.0764 | Within 5 ppm of calculated |
| [M+Na]⁺ | 229.0584 | Within 5 ppm of calculated |
Furthermore, fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure and can help to confirm the connectivity of its constituent parts.
Hyphenated Analytical Techniques (e.g., LC-MS for Purity Assessment and Reaction Monitoring)
Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectrometry. Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of Methyl 4-methoxy-1H-indazole-5-carboxylate.
In this technique, the compound is first passed through a high-performance liquid chromatography (HPLC) column, which separates it from impurities, starting materials, or by-products. The eluent from the column is then introduced directly into the ion source of a mass spectrometer. This allows for the detection and quantification of the target compound while simultaneously providing mass information for all other components in the mixture. LC-MS is therefore routinely used for:
Purity Assessment: Determining the percentage purity of a synthesized batch of the compound.
Reaction Monitoring: Tracking the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the desired product over time.
The use of high-purity solvents and mobile phase additives is critical to avoid ion suppression and background noise, ensuring high sensitivity and reliable results in LC-MS analysis.
X-ray Crystallography for Solid-State Structural Confirmation
While NMR provides the structure in solution, X-ray crystallography offers the ultimate, unambiguous confirmation of a molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
A successful crystallographic analysis of Methyl 4-methoxy-1H-indazole-5-carboxylate would provide precise data on:
Bond lengths and angles.
The planarity of the indazole ring system.
The conformation of the methoxy and carboxylate substituents.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-stacking.
Although no published crystal structure for this specific compound is currently available, this method remains the gold standard for absolute structural proof of crystalline solids.
Future Research Directions and Methodological Advancements in Indazole Chemistry
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of "green chemistry" are increasingly guiding the synthesis of indazole derivatives, aiming to reduce environmental impact and improve safety and efficiency. benthamdirect.comresearchgate.net A significant trend is the move towards more sustainable practices that minimize waste and energy consumption.
One major advancement is the adoption of flow chemistry . This technology utilizes continuous-flow reactors, which offer superior control over reaction parameters like temperature and pressure, leading to enhanced safety, improved reproducibility, and easier scalability compared to traditional batch methods. acs.orgresearchgate.netacs.org Flow systems have been successfully employed for the one-step synthesis of a variety of substituted indazoles, demonstrating the ability to rapidly produce multi-gram quantities on demand. acs.orgmdpi.commdpi.com
The pursuit of sustainability also involves replacing hazardous solvents and reagents with greener alternatives. Researchers have developed indazole syntheses using environmentally benign solvents like polyethylene (B3416737) glycol (PEG) and water. organic-chemistry.org For instance, copper(I) oxide nanoparticles have been used to catalyze the three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) in PEG, providing an efficient, ligand-free route to 2H-indazoles. organic-chemistry.org In another approach, the use of lemon peel powder as a natural, biodegradable catalyst for synthesizing 1H-indazoles under ultrasound irradiation highlights the move towards bio-based resources. researchgate.net
Atom economy, a core principle of green chemistry, is being addressed through the design of reactions that incorporate a maximum number of atoms from the starting materials into the final product. Methodologies such as [3+2] dipolar cycloadditions and transition-metal-catalyzed C–H activation/annulation cascades are prime examples of atom-economical routes to construct the indazole core, avoiding the need for pre-functionalized substrates. acs.orgnih.govorganic-chemistry.org
Exploration of Novel Catalytic Systems for Challenging Functionalizations
The functionalization of the indazole ring is critical for modulating its physicochemical and biological properties. Research is heavily invested in discovering novel catalytic systems that can achieve challenging transformations with high selectivity and efficiency. rsc.orgscilit.com
Transition-Metal Catalysis remains a dominant theme, with a focus on direct C–H bond functionalization, which avoids lengthy synthetic sequences.
Rhodium (Rh) catalysts are extensively used for C–H activation and annulation reactions to build the indazole skeleton. nih.gov For example, Rh(III)-catalyzed C–H bond addition of azobenzenes to aldehydes provides a one-step, highly functional group-compatible synthesis of N-aryl-2H-indazoles. acs.org
Palladium (Pd) catalysts are pivotal for cross-coupling reactions like the Suzuki and Sonogashira reactions, enabling the introduction of aryl and acetylenyl groups at the C3-position of the indazole ring. austinpublishinggroup.com
Copper (Cu) is often employed as an affordable and effective catalyst, frequently in combination with other metals. It plays a key role in N-N bond formation and amination reactions. nih.govorganic-chemistry.org
Cobalt (Co) has emerged as a cost-effective alternative to precious metals like rhodium for catalyzing C–H functionalization cascades to assemble highly substituted indazoles. nih.gov
A rapidly advancing frontier is Visible-Light Photoredox Catalysis , which uses light energy to drive chemical reactions under exceptionally mild conditions. acs.orgnih.gov This strategy has enabled novel transformations for indazole synthesis. For instance, ruthenium-based photocatalysts have been used for the intramolecular formation of the N-N bond to create complex indazolo[2,3-a]quinoline systems. acs.orgnih.gov Furthermore, dual catalytic systems that combine photoredox catalysis with another catalytic cycle, such as with gold (Au), have been developed. This synergistic approach has been used to synthesize 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes, where both radical and polar mechanisms may operate in parallel. d-nb.inforesearchgate.net
| Catalytic System | Reaction Type | Example Application | References |
| Rhodium (Rh) | C-H Activation / Annulation | Synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. | acs.orgnih.gov |
| Palladium (Pd) | Cross-Coupling / C-H Amination | Suzuki and Sonogashira couplings at the C3-position. | nih.govaustinpublishinggroup.com |
| Copper (Cu) | N-N Bond Formation / Amination | Three-component synthesis of 2H-indazoles. | nih.govorganic-chemistry.org |
| Cobalt (Co) | C-H Functionalization | Cyclative capture cascades to form N-aryl-2H-indazoles. | nih.gov |
| Photoredox (Ru) | N-N Bond Formation / Cyclization | Synthesis of indazolo[2,3-a]quinolines. | acs.orgnih.gov |
| Dual (Au/Ru) | Hydroamination / Cyclization | Synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes. | d-nb.inforesearchgate.net |
Integration of Advanced Computational Approaches with Experimental Design
The synergy between experimental synthesis and computational chemistry is revolutionizing how indazole-based molecules are designed and understood. Advanced computational methods are providing unprecedented insight into reaction mechanisms and guiding the rational design of new therapeutic agents. doi.org
In rational drug design , computational tools are indispensable. Molecular docking is routinely used to predict how novel indazole derivatives will bind to the active sites of biological targets, such as protein kinases. nih.govresearchgate.net This allows chemists to prioritize the synthesis of compounds with the highest predicted affinity and best interaction profiles. For example, structure-based design and molecular docking were used to develop a series of indazole-based diarylurea derivatives, leading to the identification of a promising anticancer agent. nih.gov Beyond static docking, Molecular Dynamics (MD) simulations are employed to assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic picture of the binding event. researchgate.net
Computational chemistry is also a powerful tool for mechanistic elucidation . Density Functional Theory (DFT) calculations help researchers understand the intricate pathways of complex reactions. DFT has been used to investigate the mechanisms of cycloaddition reactions, rationalize the role of catalysts in C-H activation, and clarify the feasibility of proposed steps like 1,2-hydride shifts in the formation of indazole products. nih.govmit.edu This deeper understanding allows for the optimization of reaction conditions and the prediction of outcomes for new substrates.
Application of High-Throughput Experimentation in Indazole Scaffold Derivatization
High-Throughput Experimentation (HTE) has become a transformative tool in chemical research, enabling the rapid and parallel execution of a large number of experiments on a small scale. youtube.combohrium.comchemrxiv.org This approach dramatically accelerates the pace of discovery and optimization in indazole chemistry, particularly within the pharmaceutical industry. youtube.com
One of the primary applications of HTE is in the optimization of reaction conditions . By using multi-well plates, researchers can simultaneously test hundreds of different catalysts, ligands, solvents, and other parameters, allowing for the rapid identification of optimal conditions with minimal consumption of valuable materials. youtube.comacs.org This has been crucial in tackling challenging reactions like the Ullmann-type intramolecular cyclization to form 1H-indazoles, where HTE coupled with statistical modeling helped identify safe and high-yielding conditions. acs.org
HTE is also a powerful engine for library synthesis . In drug discovery, generating large, diverse collections of related compounds is essential for screening against biological targets. HTE platforms can rapidly synthesize libraries of indazole derivatives, providing a sufficient quantity of each compound for initial biological evaluation. nih.govyoutube.com This was demonstrated in a high-throughput screening campaign that sampled the Merck compound collection to identify potent and selective CDK8 inhibitors based on a 3-benzylindazole scaffold. nih.gov By accelerating both the discovery of new reactions and the generation of compound libraries, HTE is significantly shortening the timeline for developing new indazole-based therapeutics. youtube.comchemrxiv.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-methoxy-1H-indazole-5-carboxylate, and how can reaction parameters be optimized?
- Synthesis : The compound is typically synthesized via multi-step reactions involving esterification, substitution, or cyclization. For example, iodinated analogs (e.g., Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate) are prepared using nucleophilic substitution with potassium carbonate as a base . Optimizing reaction conditions (temperature, solvent, catalyst) is critical for yield and purity. Hydrolysis under acidic/basic conditions may yield carboxylic acid derivatives .
- Characterization : Confirm structure via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Compare spectral data with structurally similar indazole derivatives .
Q. How is the purity and stability of Methyl 4-methoxy-1H-indazole-5-carboxylate validated in research settings?
- Analytical Methods : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95%). Monitor stability under storage conditions (e.g., -20°C, inert atmosphere) via periodic LC-MS analysis .
- Degradation Studies : Expose the compound to heat, light, or humidity, then quantify degradation products using tandem mass spectrometry .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and reactivity of Methyl 4-methoxy-1H-indazole-5-carboxylate?
- DFT Studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the molecule’s HOMO-LUMO gaps, charge distribution, and electrostatic potential surfaces. These predict sites prone to nucleophilic/electrophilic attack, aiding in rational derivatization .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Validate docking poses with molecular dynamics simulations .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Case Study : If -NMR shows unexpected peaks, employ 2D NMR (COSY, HSQC) to assign overlapping signals. For crystallographic ambiguities, refine structures using SHELXL with high-resolution diffraction data .
- Isotopic Labeling : Synthesize -labeled analogs to trace carbon connectivity in complex spectra .
Q. How do structural modifications at the 4-methoxy or 5-carboxylate positions affect bioactivity?
- SAR Studies : Replace the methoxy group with halogens (e.g., bromine) or alkyl chains to assess antimicrobial potency. For the carboxylate, test ester vs. amide derivatives to optimize cell permeability .
- Data Analysis : Use IC values from cytotoxicity assays (e.g., MTT on cancer cell lines) to correlate substituents with activity. Statistical tools like ANOVA identify significant trends .
Q. What challenges arise in achieving regioselective functionalization of the indazole core?
- Reaction Design : Protect reactive sites (e.g., N1 position) with tert-butoxycarbonyl (Boc) groups before introducing substituents. Use directing groups (e.g., boronic acids) in cross-coupling reactions .
- Controlled Conditions : Optimize Pd-catalyzed couplings (Suzuki-Miyaura) with precise temperature control (60–80°C) and ligand selection (e.g., XPhos) to minimize byproducts .
Methodological Resources
- Crystallography : Refine crystal structures using SHELX software suite for small-molecule resolution .
- Spectroscopy : Reference PubChem data for NMR and IR spectra of analogous compounds (e.g., Ethyl 5-formyl-3-methylisoxazole-4-carboxylate) .
- Toxicity Screening : Follow TCI America’s safety protocols for handling reactive intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
